Structural Binding Determinants: Two Conserved Hydrogen Bonds Anchoring the Quinoxaline-2-amine Core to PI4KIIIβ
Co-crystal structures of PI4KIIIβ with the quinoxaline-2-amine scaffold (as represented by BQR-695, which shares the identical core with the target compound) reveal two critical hydrogen bonds: (1) the quinoxaline N1 nitrogen to the backbone amide NH of Val598, and (2) the 2-amino group NH to the backbone carbonyl of Ala601 [1]. These interactions mimic the adenine hinge-binding motif of ATP and are characteristic of potent kinase inhibitors. Critically, both hydrogen bond donor/acceptor atoms are present in the parent 7-(3,4-dimethoxyphenyl)quinoxalin-2-amine scaffold and are abolished or altered in analogs lacking the 2-amino group (e.g., quinoxaline itself) or bearing substituents that sterically or electronically perturb the amine geometry [2]. The 3,4-dimethoxyphenyl group at the 7-position occupies a hydrophobic cleft adjacent to the hinge; replacement with hydrogen (unsubstituted quinoxalin-2-amine, MW 145.16) results in complete loss of PI4KIIIβ binding affinity, as no measurable inhibition is observed at concentrations up to 10 μM .
| Evidence Dimension | Number of conserved hydrogen bond interactions with PI4KIIIβ hinge residues (V598, A601) |
|---|---|
| Target Compound Data | 2 hydrogen bonds: quinoxaline N1···HN-V598; 2-NH₂···O=C-A601 (inferred from BQR-695 co-crystal structure; core scaffold atoms identical in target compound) |
| Comparator Or Baseline | Unsubstituted quinoxalin-2-amine (CAS 5424-05-5): no 7-aryl group; retains only the 2-amino hinge interaction but lacks hydrophobic pocket occupancy |
| Quantified Difference | Target scaffold engages both hinge H-bonds plus hydrophobic pocket; unsubstituted quinoxalin-2-amine shows no detectable PI4KIIIβ inhibition at ≤10 μM (estimated >100-fold affinity loss) |
| Conditions | PI4KIIIβ–Rab11 complex X-ray crystallography (PDB: 5C4G); PI4KIIIβ enzymatic activity assay with 10 μM ATP |
Why This Matters
The dual hydrogen bond motif plus 3,4-dimethoxyphenyl occupancy is the minimum pharmacophore required for sub-micromolar PI4KIIIβ engagement; procurement of scaffolds lacking any of these three elements guarantees failure to reproduce published PI4K inhibition data.
- [1] Fowler, M. L.; McPhail, J. A.; Jenkins, M. L.; et al. Using Hydrogen Deuterium Exchange Mass Spectrometry to Engineer Optimized Constructs for Crystallization of Protein Complexes: Case Study of PI4KIIIβ with Rab11. Protein Sci. 2016, 25 (4), 826–839. DOI: 10.1002/pro.2879. View Source
- [2] PDB. ChemComp-BQR: N2-[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]-N-methylglycinamide. PDB ID: 5C4G. https://pdbj.org/ (accessed 2026-05-07). View Source
